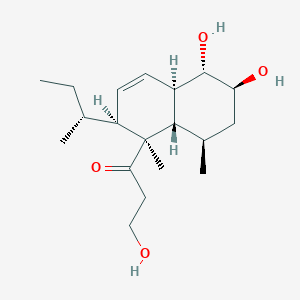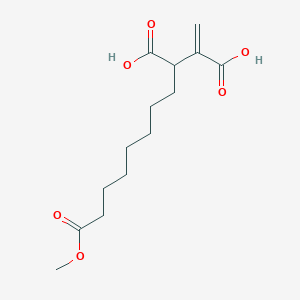![molecular formula C18H14BrN5NaO7P B1262264 sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one CAS No. 185246-29-1](/img/structure/B1262264.png)
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-β-phenyl-1,N²-ethenoguanosine-3’,5’-cyclic monophosphate (sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one) is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its ability to permeate cell membranes and resist degradation by phosphodiesterases, making it a valuable tool in biochemical research. It is primarily used as an agonist of cGMP-dependent protein kinase type I (cGKI), which plays a crucial role in various cellular processes, including vasodilation, smooth muscle relaxation, and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one involves several steps, starting with the modification of guanosine. The amino group in position 2 and the nitrogen in position 1 of the guanosine molecule are involved in forming a phenyl-substituted five-membered ring system fused to the purine structure. The hydrogen in position 8 of the nucleobase is replaced by bromine. Additionally, the cyclic phosphate moiety is modified by sulfur to form the monophosphorothioate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often crystallized or lyophilized to ensure purity and stability. The product is usually stored in the freezer to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be slowly oxidized to form this compound.
Substitution: The bromine atom in position 8 can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used to convert this compound to its oxidized form.
Substitution: Nucleophilic reagents can be used to substitute the bromine atom.
Major Products
The major products formed from these reactions include various substituted analogs of this compound, which can be used to study different aspects of cGMP signaling pathways .
Scientific Research Applications
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one is widely used in scientific research due to its ability to mimic the natural signaling molecule cGMP. Some of its applications include:
Chemistry: Used as a probe to study the binding sites of cGMP-dependent protein kinases and other cGMP-binding proteins.
Biology: Employed to investigate the role of cGMP signaling in cell growth, differentiation, and apoptosis.
Industry: Applied in the development of new drugs targeting cGMP-dependent pathways.
Mechanism of Action
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one exerts its effects by binding to the regulatory domain of cGMP-dependent protein kinase type I (cGKI). This binding promotes the dimerization of cGKI and activates its catalytic activity. The compound’s high lipophilicity and membrane permeability allow it to efficiently enter cells and modulate cGMP signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-cGMP: Another cGMP analog with similar properties but lower lipophilicity and membrane permeability.
8-pCPT-cGMP: A cGMP analog with higher affinity for cGMP-binding proteins but different pharmacokinetic properties.
Uniqueness
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one is unique due to its high lipophilicity and membrane permeability, which make it more effective in modulating intracellular cGMP levels compared to other analogs. Its resistance to degradation by phosphodiesterases also enhances its stability and efficacy in biological systems .
Properties
CAS No. |
185246-29-1 |
|---|---|
Molecular Formula |
C18H14BrN5NaO7P |
Molecular Weight |
546.2 g/mol |
IUPAC Name |
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C18H15BrN5O7P.Na/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
InChI Key |
LQASFKCVADUGMQ-KHXPSBENSA-M |
SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Synonyms |
8-Br-PET-cGMP 8-bromo-beta-phenylethenoguanosine 3',5'-cyclic monophosphate 8-bromo-PET-cyclic GMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-2-hydroxypropanamide](/img/structure/B1262184.png)
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1262187.png)
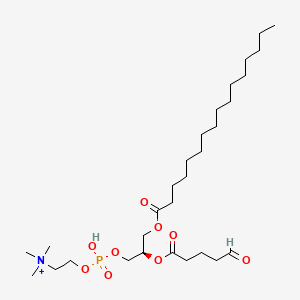
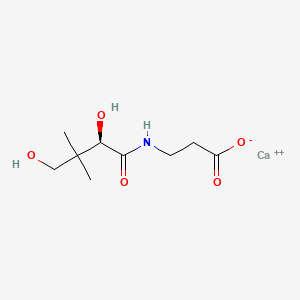

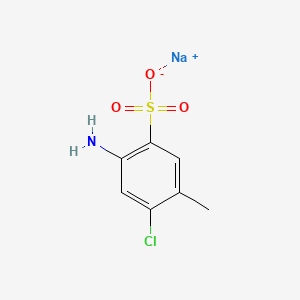
![2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid](/img/structure/B1262196.png)
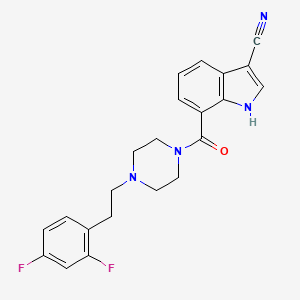
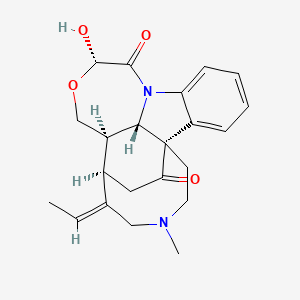
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
